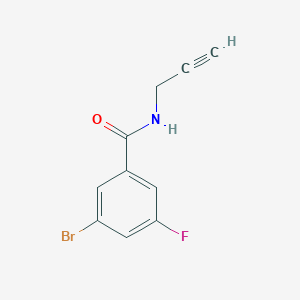
3-bromo-5-fluoro-N-prop-2-ynylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-fluoro-N-prop-2-ynylbenzamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a member of the benzamide family and is known for its unique chemical properties, which make it an excellent candidate for use in laboratory experiments. In
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoro-N-prop-2-ynylbenzamide is not fully understood. However, studies have shown that this compound can bind to specific proteins and inhibit their activity. This inhibition can lead to the suppression of cell growth and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of specific enzymes, such as histone deacetylases, which can lead to changes in gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-5-fluoro-N-prop-2-ynylbenzamide in lab experiments is its potent anti-cancer properties. This compound can be used to study the mechanisms of cancer cell growth and to develop new anti-cancer drugs. However, one limitation of using this compound is that it can be toxic to non-cancerous cells, which can limit its use in some experiments.
Future Directions
There are many future directions for research on 3-bromo-5-fluoro-N-prop-2-ynylbenzamide. One potential direction is to study the compound's effects on specific cancer types and to develop new drugs based on its chemical structure. Additionally, researchers could investigate the compound's potential use in other fields, such as neuroscience or immunology. Finally, further studies could be conducted to better understand the compound's mechanism of action and to optimize its use in laboratory experiments.
In conclusion, this compound is a promising chemical compound with many potential applications in scientific research. Its unique chemical properties make it an excellent candidate for use in laboratory experiments, particularly in the field of cancer research. While there are some limitations to its use, the future directions for research on this compound are numerous, and it is likely that we will continue to uncover new applications for it in the years to come.
Synthesis Methods
The synthesis method of 3-bromo-5-fluoro-N-prop-2-ynylbenzamide involves the reaction of 5-fluoro-2-nitrobenzoic acid with propargylamine in the presence of triphenylphosphine and diethyl azodicarboxylate. The reaction mixture is then treated with hydrobromic acid to obtain the final product. This synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
3-bromo-5-fluoro-N-prop-2-ynylbenzamide has a wide range of scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro. Other potential applications of this compound include its use as a tool for studying protein-protein interactions, as well as its use in the development of new drugs.
properties
IUPAC Name |
3-bromo-5-fluoro-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h1,4-6H,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAUSPKWKAKYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


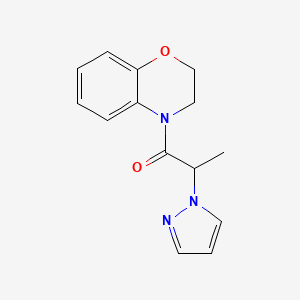
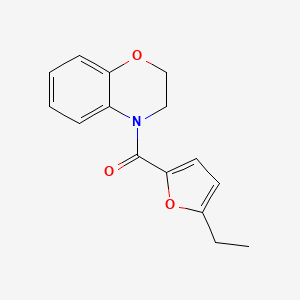
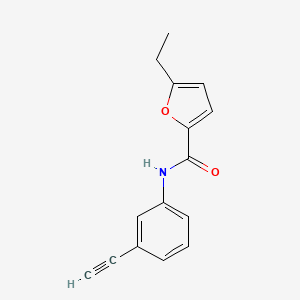
![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
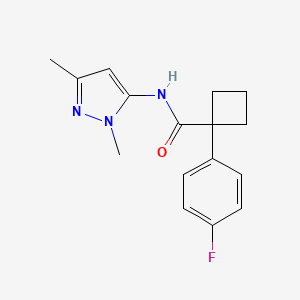
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)

![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
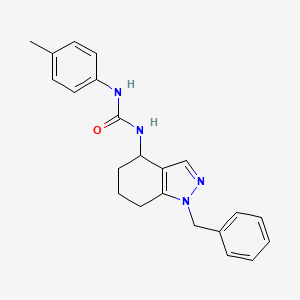
![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)
![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
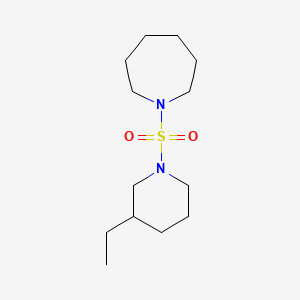
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)